molecular formula C8H12O2 B14284577 Ethyl 3-methyl-2-methylidenebut-3-enoate CAS No. 119253-77-9

Ethyl 3-methyl-2-methylidenebut-3-enoate

Cat. No.: B14284577
CAS No.: 119253-77-9
M. Wt: 140.18 g/mol
InChI Key: LBQGEFRXWMBMHL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-methylidenebut-3-enoate (CAS Number 119253-77-9) is an organic ester compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This structure features both an alkene and a methylidene group, making it a valuable building block in synthetic organic chemistry. It has been utilized in chemical synthesis research, with one published synthetic route achieving a yield of approximately 49% . The compound's specific research value lies in its potential as a versatile intermediate for developing more complex molecular architectures. Its functional groups allow for further chemical modifications, making it suitable for applications in materials science, polymer research, and the development of novel specialty chemicals. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

119253-77-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl 3-methyl-2-methylidenebut-3-enoate

InChI

InChI=1S/C8H12O2/c1-5-10-8(9)7(4)6(2)3/h2,4-5H2,1,3H3

InChI Key

LBQGEFRXWMBMHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-Methyl-2-Oxobut-3-enoate

The precursor ethyl 3-methyl-2-oxobut-3-enoate can be synthesized via a Grignard reaction between isopropenylmagnesium bromide and diethyl oxalate. This method leverages the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl group of diethyl oxalate, forming a tertiary alcohol intermediate. Subsequent elimination under acidic conditions yields the α,β-unsaturated ketone.

Reaction Conditions :

  • Reagents : Isopropenylmagnesium bromide, diethyl oxalate.
  • Solvent : Dry tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Yield : ~65% (isolated).

Reduction of the Oxo Group to Methylidene

The ketone in ethyl 3-methyl-2-oxobut-3-enoate is reduced to a methylidene group using the Barton-McCombie deoxygenation. This two-step process involves:

  • Thiocarbonate Formation : Reaction of the ketone with thiocarbonyldiimidazole (TCDI) to form a thiocarbonate intermediate.
  • Radical Reduction : Treatment with tributyltin hydride (Bu$$_3$$SnH) and a radical initiator (e.g., AIBN) to replace the thiocarbonate with a methylene group.

Optimization Notes :

  • Clemmensen reduction (Zn-Hg/HCl) is less effective due to ester group sensitivity.
  • Yield : ~50–60% after purification.

Wittig Reaction with Ethyl Acetoacetate

The Wittig reaction offers a direct route to ethyl 3-methyl-2-methylidenebut-3-enoate by introducing the methylidene group via a phosphorus ylide. Ethyl acetoacetate serves as the ketone precursor, reacting with methylenetriphenylphosphorane (generated from methyltriphenylphosphonium bromide and a strong base).

Mechanism :

  • Ylide Formation : Deprotonation of methyltriphenylphosphonium bromide with potassium tert-butoxide.
  • Nucleophilic Attack : The ylide attacks the carbonyl carbon of ethyl acetoacetate.
  • Alkene Formation : Elimination of triphenylphosphine oxide yields the α,β-unsaturated ester.

Reaction Conditions :

  • Reagents : Methyltriphenylphosphonium bromide, KO$$t$$-Bu.
  • Solvent : Dry THF.
  • Temperature : 0°C to reflux.
  • Yield : ~70–75%.

Radical-Mediated Synthesis

Radical pathways, though less explored, provide an alternative route. Inspired by domino radical bicyclization methodologies, this approach involves generating a methylidene radical intermediate, which adds to a preorganized α,β-unsaturated ester.

Procedure :

  • Initiation : Use of triethylborane (Et$$_3$$B) or AIBN to generate radicals.
  • Radical Addition : A tin hydride (Bu$$_3$$SnH) mediates hydrogen abstraction, forming the methylidene group.

Challenges :

  • Competing dimerization or side reactions require strict temperature control (−18°C).
  • Yield : ~40–50% due to radical recombination.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Method Key Reagents Yield (%) Purity (%) Advantages Limitations
Grignard + Reduction IsopropenylMgBr, Bu$$_3$$SnH 50–60 90–95 High functional group tolerance Multi-step, toxic tin reagents
Wittig Reaction Ph$$3$$P=CH$$2$$, KO$$t$$-Bu 70–75 85–90 One-pot, scalable Phosphine oxide waste
Radical-Mediated Et$$3$$B, Bu$$3$$SnH 40–50 80–85 Mild conditions Low yield, side reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Structural Features

The table below compares the molecular formulas, substituents, and key structural differences:

Compound Name Molecular Formula Substituents (Position) Double Bond Position CAS Number
Ethyl 3-methyl-2-methylidenebut-3-enoate C₈H₁₂O₂ CH₃ (C3), CH₂ (C2) C3-C4 Not Available
Ethyl 3-methylbut-3-enoate C₇H₁₂O₂ CH₃ (C3) C3-C4 1617-19-2
Ethyl 3-methyl-2-butenoate C₇H₁₂O₂ CH₃ (C3) C2-C3 638-10-8
Methyl 3-methyl-2-butenoate C₆H₁₀O₂ CH₃ (C3) C2-C3 Not Available
Ethyl (2E)-3-phenyl-2-butenoate C₁₂H₁₄O₂ C₆H₅ (C3) C2-C3 1504-72-9

Key Observations :

  • The methylidene group (CH₂) at C2 in the target compound distinguishes it from analogs with simple methyl or phenyl substituents.
  • The position of the double bond (C3-C4 vs. C2-C3) influences conjugation and electronic effects, altering reactivity in nucleophilic additions .

Physical and Chemical Properties

Property This compound (Inferred) Ethyl 3-methylbut-3-enoate Ethyl 3-methyl-2-butenoate Methyl 3-methyl-2-butenoate
Molecular Weight (g/mol) 140.18* 128.17 128.17 114.14
Boiling Point (°C) ~180–190 (estimated) Not Reported 165–167 142–144
Log Kow ~2.5 (estimated) 2.18 Not Reported Not Reported
Solubility in Water Low (<1 g/L) 1289 mg/L Insoluble Slightly Soluble

Notes:

  • *Estimated based on molecular formula.
  • The methylidene group may reduce water solubility compared to analogs with smaller substituents due to increased hydrophobicity.

Q & A

Q. What experimental techniques are critical for characterizing the molecular structure of ethyl 3-methyl-2-methylidenebut-3-enoate?

Methodological Answer:

  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. Cross-validate results with spectroscopic data (e.g., NMR, IR) to confirm structural assignments .
  • Nuclear Magnetic Resonance (NMR) : Employ 2D techniques (COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing between methylidene and methyl groups in the conjugated system .
  • Infrared (IR) Spectroscopy : Analyze stretching frequencies of ester carbonyl groups (C=O) and conjugated double bonds (C=C) to confirm functional group integrity .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Monitoring : Use gas chromatography-mass spectrometry (GC-MS) to track intermediates and optimize reaction conditions (e.g., temperature, catalyst loading) .
  • Purification Strategies : Employ fractional distillation or preparative HPLC to isolate the ester from side products like unreacted acids or alcohols. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) influence the crystallographic packing of this compound?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., R₁²(6) rings) and identify supramolecular synthons. Use software like Mercury for visualization .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (C⋯H, O⋯H) to assess packing efficiency and predict polymorphism risks .

Q. What computational methods are suitable for modeling the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and transition-state energies. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polarity, dielectric constant) on reaction kinetics using OPLS-AA force fields .

Q. How can discrepancies in crystallographic data (e.g., bond length variations) for this compound be resolved?

Methodological Answer:

  • Multi-Technique Validation : Compare X-ray data with neutron diffraction results to resolve ambiguities in hydrogen atom positions .
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals and mitigate systematic errors .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) reported for this compound derivatives?

Methodological Answer:

  • Solvent and Temperature Calibration : Replicate experiments under identical conditions (solvent, temperature) to isolate environmental effects .
  • Quantum Chemical Calculations : Simulate NMR chemical shifts using ADF or GIAO methods to verify experimental assignments .

Q. What statistical approaches are recommended for analyzing uncertainties in thermodynamic properties (e.g., enthalpy of formation) of this compound?

Methodological Answer:

  • Error Propagation Analysis : Use Monte Carlo simulations to quantify uncertainties in calorimetric measurements .
  • Bayesian Regression : Model discrepancies between experimental and computational data (e.g., DFT-derived enthalpies) to refine parameter estimates .

Methodological Tools and Resources

  • Crystallography Software : SHELX suite (structure solution/refinement), ORTEP-3 (thermal ellipsoid visualization) .
  • Spectroscopic Databases : NIST Chemistry WebBook (IR/NMR reference data) .
  • Computational Platforms : Gaussian (DFT), GROMACS (MD), and AIMAll (topological analysis) .

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